5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound “5-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” is a complex organic molecule that features multiple functional groups, including methoxy, benzodioxole, hydroxy, and pyrrolone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
- Formation of the benzodioxole ring system through a cyclization reaction.
- Introduction of methoxy groups via methylation reactions.
- Formation of the pyrrolone ring through a condensation reaction.
- Attachment of the tetrahydrofuran moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides (Cl-, Br-) and amines (NH2-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may have potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its unique structure may allow it to modulate specific biological pathways, making it a potential lead compound for new drugs.
Industry
In industry, this compound could be used in the development of new materials. Its multiple functional groups could allow it to be incorporated into polymers or other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound could modulate the activity of specific receptors by binding to them.
Signal Transduction: The compound could affect signal transduction pathways by interacting with key proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 5-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
This compound is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, its potential bioactivity makes it a promising candidate for drug discovery and development.
Properties
Molecular Formula |
C26H27NO9 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(4E)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H27NO9/c1-31-15-7-4-6-14(10-15)21(28)19-20(27(26(30)22(19)29)12-16-8-5-9-34-16)17-11-18(32-2)24-25(23(17)33-3)36-13-35-24/h4,6-7,10-11,16,20,28H,5,8-9,12-13H2,1-3H3/b21-19+ |
InChI Key |
XBDPFPPHYGOHDG-XUTLUUPISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3CCCO3)C4=CC(=C5C(=C4OC)OCO5)OC)/O |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC(=C5C(=C4OC)OCO5)OC)O |
Origin of Product |
United States |
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